1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone typically involves the following steps:
Methoxylation: The addition of a methoxy group at the 6-position.
Trichloroethanone Formation: The attachment of a trichloroethanone group to the 3-position of the indole ring.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reagents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-6-methoxy-3-indolyl)-2,2,2-trichloroethanone: Unique due to its specific substitution pattern.
1-(5-Bromo-3-indolyl)-2,2,2-trichloroethanone: Lacks the methoxy group.
1-(6-Methoxy-3-indolyl)-2,2,2-trichloroethanone: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H7BrCl3NO2 |
---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-(5-bromo-6-methoxy-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C11H7BrCl3NO2/c1-18-9-3-8-5(2-7(9)12)6(4-16-8)10(17)11(13,14)15/h2-4,16H,1H3 |
InChI-Schlüssel |
VGWBPFWCULCXNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)NC=C2C(=O)C(Cl)(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.